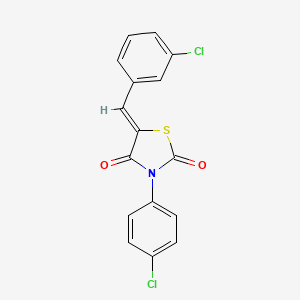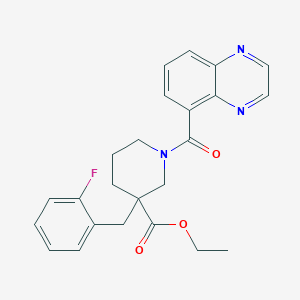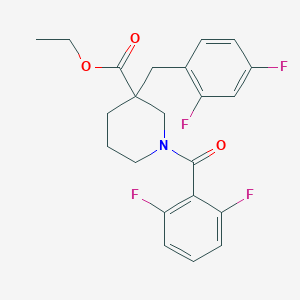![molecular formula C18H16FNO2 B6104032 N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6104032.png)
N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the benzofuran class. It was first identified in 2013 as a designer drug and has since gained popularity in the recreational drug market. However, FUB-144 has also shown potential in scientific research due to its unique properties.
作用机制
FUB-144 acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to downstream signaling events that modulate various physiological processes. The exact mechanism of action of FUB-144 is not fully understood, but it is thought to involve the activation of G protein-coupled receptors and the inhibition of adenylyl cyclase.
Biochemical and Physiological Effects
FUB-144 has been shown to have various biochemical and physiological effects. It has analgesic properties and can reduce pain sensation in animal models. It can also modulate appetite and food intake, suggesting a potential role in the treatment of obesity. Additionally, FUB-144 has been shown to have immunomodulatory effects, indicating a potential role in the treatment of autoimmune disorders.
实验室实验的优点和局限性
FUB-144 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoid receptor activation. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, FUB-144 has limitations as well. It is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, it is a controlled substance in many countries, which may limit its availability for research purposes.
未来方向
There are several future directions for FUB-144 research. One area of interest is the development of new therapies for pain management and autoimmune disorders. FUB-144 has shown promise in animal models for these applications, and further research is needed to determine its potential in humans. Another area of interest is the development of new cannabinoid receptor agonists with improved selectivity and efficacy. FUB-144 could serve as a starting point for the development of these compounds. Finally, more research is needed to determine the long-term effects of FUB-144 on human health, including its potential for addiction and abuse.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has shown potential in scientific research as a cannabinoid receptor agonist. It has a high affinity for the CB1 and CB2 receptors and can modulate various physiological processes, including pain sensation, appetite regulation, and immune function. FUB-144 has advantages and limitations for lab experiments, and there are several future directions for research. Further studies are needed to determine the full potential of FUB-144 in scientific research and to develop new therapies based on its unique properties.
合成方法
The synthesis of FUB-144 involves a multi-step process that starts with the reaction of 4-fluoro benzyl chloride with 3-methyl benzofuran-2-carboxylic acid to form the intermediate product. This is followed by the reaction of the intermediate product with 1-(4-fluorophenyl) ethanone to produce FUB-144. The purity of the final product can be increased by recrystallization.
科学研究应用
FUB-144 has shown potential in scientific research as a cannabinoid receptor agonist. It has a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes, including pain sensation, appetite regulation, and immune function. FUB-144 can be used to study the effects of cannabinoid receptor activation on these processes and to develop new therapies for related disorders.
属性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-11-15-5-3-4-6-16(15)22-17(11)18(21)20-12(2)13-7-9-14(19)10-8-13/h3-10,12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUSNWAQQOSVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6103963.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B6103971.png)

![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B6104007.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6104015.png)
![methyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6104038.png)

![2-[4-(3-ethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6104042.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B6104047.png)
![6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6104054.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6104059.png)